6-(pyridin-4-yl)-1H-indole-2-carboxylic acid
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Overview
Description
Compounds with pyridinyl and indole groups are often used in the field of medicinal chemistry due to their diverse biological activities . They are part of a larger class of compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions, where several reactants are combined to form a complex product . For example, an efficient protocol for the synthesis of functionalized triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography . The structure can be influenced by factors such as the presence of functional groups and the spatial orientation of substituents .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and are often influenced by factors such as the presence of functional groups and the conditions under which the reaction is carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the presence of functional groups . For example, the compound 4-Pyridin-4-yl-benzoic acid has a molecular weight of 199.21 .Mechanism of Action
Safety and Hazards
Safety and hazards associated with similar compounds can vary widely depending on their specific structure and properties . It’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(pyridin-4-yl)-1H-indole-2-carboxylic acid involves the reaction of 4-cyanopyridine with indole-2-carboxylic acid in the presence of a base to form the intermediate 6-(pyridin-4-yl)indole-2-carboxylic acid, which is then oxidized to the final product using an oxidizing agent.", "Starting Materials": [ "4-cyanopyridine", "indole-2-carboxylic acid", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 4-cyanopyridine is reacted with indole-2-carboxylic acid in the presence of a base, such as potassium carbonate, in a solvent, such as DMF, to form the intermediate 6-(pyridin-4-yl)indole-2-carboxylic acid.", "Step 2: The intermediate is then oxidized to the final product, 6-(pyridin-4-yl)-1H-indole-2-carboxylic acid, using an oxidizing agent, such as potassium permanganate or sodium hypochlorite, in a solvent, such as water or methanol.", "Step 3: The product is then isolated and purified using standard techniques, such as filtration, recrystallization, and chromatography." ] } | |
CAS RN |
2243961-88-6 |
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
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